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Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have
garnered significant interest in medicinal chemistry due to their presence in a variety of
biologically active molecules. The substituted 1,3-diphenylazetidin-3-ol scaffold, in particular,
represents a valuable building block for the synthesis of novel therapeutic agents. The
presence of the hydroxyl group at the 3-position provides a handle for further functionalization,
while the phenyl groups at the 1 and 3 positions offer a core structure for modulation of
physicochemical and pharmacological properties. This document outlines a detailed synthetic
protocol for the preparation of substituted 1,3-diphenylazetidin-3-ols, focusing on a robust
photochemical approach.

Synthetic Strategy: The Norrish-Yang
Photocyclization

The most prominent and effective method for the synthesis of 3-hydroxyazetidines, including
1,3-diphenyl substituted analogs, is the Norrish-Yang photocyclization. This photochemical
reaction involves the intramolecular y-hydrogen abstraction by an excited carbonyl group,
leading to the formation of a 1,4-diradical intermediate which subsequently cyclizes to form the
four-membered azetidine ring.[1][2]
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The overall synthetic strategy involves two key steps:

» Synthesis of the a-Aminoacetophenone Precursor: Preparation of a substituted N-phenyl-2-
amino-1-phenylethanone.

» Photochemical Cyclization: Irradiation of the a-aminoacetophenone precursor with UV light
to induce the Norrish-Yang cyclization and form the desired 1,3-diphenylazetidin-3-ol.
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Caption: Overall synthetic workflow for substituted 1,3-diphenylazetidin-3-ols.

Experimental Protocols
Protocol 1: Synthesis of 2-(Phenylamino)-1-
phenylethanone (Precursor)

This protocol describes the synthesis of the key a-aminoacetophenone precursor via
nucleophilic substitution.

Materials:

2-Bromoacetophenone

Aniline

Triethylamine (TEA) or Potassium Carbonate (K2CO3)

Acetonitrile or Dichloromethane (DCM)
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o Ethyl acetate

e Hexane

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

 In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in acetonitrile or DCM.
e Add aniline (1.1 eq) to the solution.

o Add triethylamine (1.2 eq) or potassium carbonate (2.0 eq) as a base to scavenge the HBr
formed during the reaction.

 Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

e Once the reaction is complete, filter the mixture if a solid base was used.

 Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium
bicarbonate solution, followed by brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

» Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexane to afford pure 2-(phenylamino)-1-phenylethanone.

Expected Yield: 70-85%
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Characterization: The product should be characterized by *H NMR, 3C NMR, and mass
spectrometry to confirm its structure and purity.

Protocol 2: Photochemical Synthesis of 1,3-
Diphenylazetidin-3-ol

This protocol details the Norrish-Yang photocyclization of the precursor to the final product.
This reaction is typically performed in a photochemical reactor equipped with a UV lamp. Both
batch and flow-based systems can be employed.

Preparation Photoreaction Work-up & Purification

Dissolve Precursor |—>| Degas Solution Irradiate with UV Solvent Evaporation Chromatography Characterization

Click to download full resolution via product page
Caption: General workflow for the photochemical synthesis of azetidin-3-ols.
Materials:
e 2-(Phenylamino)-1-phenylethanone
o Acetonitrile (spectroscopic grade)

» Photochemical reactor (e.g., Rayonet reactor with 300 nm lamps or a continuous flow
photoreactor)

e Nitrogen or Argon gas
e Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:

e Prepare a dilute solution of 2-(phenylamino)-1-phenylethanone (typically 0.01-0.05 M) in
acetonitrile. The use of a dilute solution is crucial to minimize intermolecular side reactions.
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o Transfer the solution to the photochemical reactor vessel.

e Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove
dissolved oxygen, which can quench the triplet excited state of the ketone.

« Irradiate the solution with a UV light source (e.g., medium-pressure mercury lamp with a
Pyrex filter to block wavelengths below 290 nm) at room temperature.

» Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours
to over 24 hours depending on the scale and the intensity of the light source.

e Upon completion, remove the solvent under reduced pressure.

» Purify the resulting residue by column chromatography on silica gel to isolate the 1,3-
diphenylazetidin-3-ol.

Expected Yield: 40-75% (Yields are highly dependent on the specific substrate and reaction
setup).

Data Presentation: Synthesis of Substituted 1,3-
Diphenylazetidin-3-ols

The following table summarizes typical reaction conditions and yields for the photocyclization of
various substituted a-aminoacetophenones, based on literature data for analogous systems.

R* (on N- R? (on C- Concentr Irradiatio .

Entry Solvent . . Yield (%)
phenyl) phenyl) ation (M) n Time (h)

1 H H Acetonitrile  0.02 12 ~65

2 4-MeO H Acetonitrile  0.02 10 ~70

3 4-Cl H Acetonitrile  0.02 15 ~55

4 H 4-MeO Acetonitrile  0.02 11 ~68

5 H 4-CF3 Acetonitrile  0.02 18 ~45
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Note: The data presented are representative and may vary based on the specific experimental

setup.

Mechanistic Visualization

The Norrish-Yang cyclization proceeds through a well-defined photochemical mechanism.

a-Aminoacetophenone
(Ground State, So)

v (UV light)

Excited Singlet State
(S1)

Intersystem
rossing (ISC)

Excited Triplet State
(T1)

-Hydrogen
bstraction

1,4-Diradical
Intermediate

Radical
ombination

1,3-Diphenylazetidin-3-ol

Click to download full resolution via product page

Caption: Mechanism of the Norrish-Yang photocyclization.
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Conclusion

The Norrish-Yang photocyclization provides a reliable and versatile method for the synthesis of
substituted 1,3-diphenylazetidin-3-ols. The two-step sequence, starting from readily available
o-bromoacetophenones and anilines, allows for the introduction of a wide range of substituents
on both phenyl rings. The detailed protocols and representative data provided herein serve as
a valuable resource for researchers in organic synthesis and drug discovery, enabling the
exploration of this important chemical space. Careful optimization of reaction conditions,
particularly for the photochemical step, is recommended to achieve optimal yields for specific
substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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